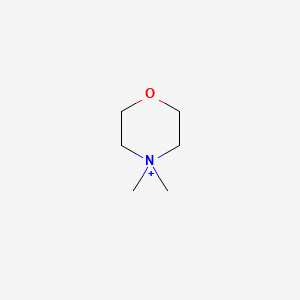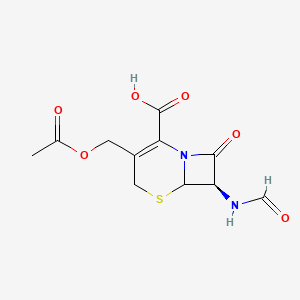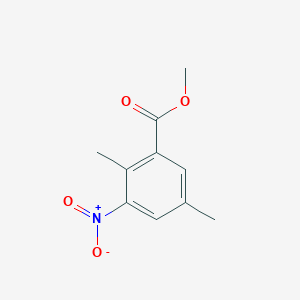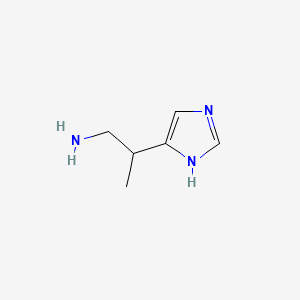
2-(1h-Imidazol-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-4-yl)propan-1-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its presence in various biological and chemical contexts, including its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)propan-1-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired substitution pattern and functional groups present in the final product .
化学反应分析
Types of Reactions
2-(1H-Imidazol-4-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
科学研究应用
2-(1H-Imidazol-4-yl)propan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1H-Imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and metabolic pathways . Additionally, the compound can act as a ligand, binding to receptors and modulating their function .
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-(1H-Imidazol-4-yl)propan-1-amine.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Biotin: A vitamin that contains an imidazole ring, essential for various metabolic processes.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) |
InChI 键 |
UTXDPIGHIUIJIS-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

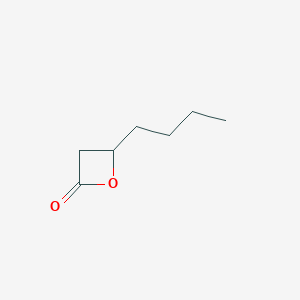
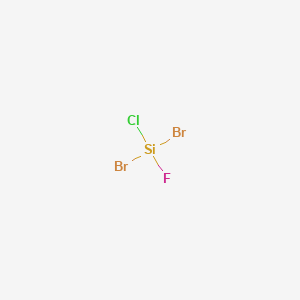

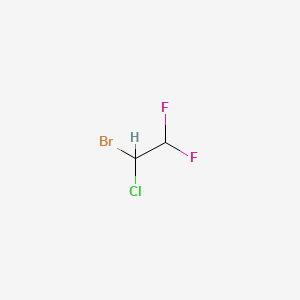
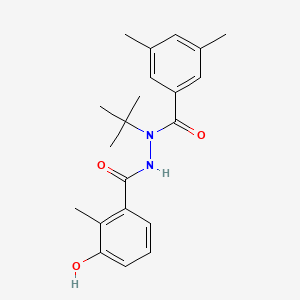
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)



